4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

Catalog No.
S982759
CAS No.
1099660-84-0
M.F
C10H10N2O3S
M. Wt
238.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

CAS Number

1099660-84-0

Product Name

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide

Molecular Formula

C10H10N2O3S

Molecular Weight

238.27 g/mol

InChI

InChI=1S/C10H10N2O3S/c1-7-12-10(6-15-7)8-2-4-9(5-3-8)16(11,13)14/h2-6H,1H3,(H2,11,13,14)

InChI Key

GDJABEHUCJHRDC-UHFFFAOYSA-N

SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N
  • Chemical Building Block

    The presence of the sulfonamide group (SO2NH2) suggests 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide could be a useful building block for the synthesis of more complex molecules with potential biological activity. Sulfonamides are a well-known functional group found in many drugs [National Institutes of Health. Sulfonamides. ].

  • Target Molecule

    The unique structure of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide containing both the oxazole and sulfonamide moieties might make it an interesting target molecule for scientific investigations. Researchers could study its interactions with other molecules or enzymes to understand its potential biological functions.

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide, also known as oxazopt, is a compound that has garnered attention as a potential drug candidate. It functions primarily as an isoform-selective inhibitor of human carbonic anhydrase II, an enzyme crucial for various physiological processes, including regulation of pH and fluid balance in the body. The compound's molecular formula is C10H10N2O3S, and it has a molecular weight of 226.26 g/mol .

  • Acylation: The process begins with the acylation of 2-amino-1-phenylethanone using acetyl chloride to yield N-(2-oxo-2-phenylethyl)acetamide.
  • Cyclodehydration: This intermediate undergoes cyclodehydration in sulfuric acid to form 2-methyl-5-phenyloxazole.
  • Sulfochlorination: The resulting compound is then subjected to sulfochlorination using a mixture of thionyl chloride and chlorosulfonic acid, producing 4-(2-methyloxazol-5-yl)benzene-1-sulfonyl chloride.
  • Ammonolysis: Finally, treatment with aqueous ammonia leads to the formation of the target sulfonamide compound, which is purified through recrystallization from ethanol.

4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide exhibits significant biological activity by selectively inhibiting human carbonic anhydrase II. This inhibition results in a decrease in intraocular pressure, making it a potential therapeutic agent for conditions like glaucoma. Additionally, studies have suggested its versatility in pharmaceutical applications, including potential roles as an anti-HIV agent .

The synthesis methods for this compound can be categorized into several stages:

  • Starting Materials: The synthesis begins with readily available reagents like 2-amino-1-phenylethanone and acetyl chloride.
  • Reagents and Conditions: Each step requires specific reagents (e.g., sulfuric acid for cyclodehydration and thionyl chloride for sulfochlorination) and controlled conditions to ensure high yields and purity.
  • Purification: The final product is purified using recrystallization techniques, which enhance the quality of the compound suitable for biological testing .

The primary applications of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide include:

  • Pharmaceutical Development: As a selective inhibitor of carbonic anhydrase II, it is being explored for treating glaucoma and other ocular conditions.
  • Research Tool: Its unique properties make it valuable in biochemical research to study enzyme mechanisms and interactions.

Studies indicate that 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide interacts with various enzymes and proteins beyond carbonic anhydrases. These interactions can influence cellular functions and biochemical pathways, underscoring its potential as a versatile pharmacological agent. Molecular docking studies have been employed to elucidate its binding mechanisms with target proteins .

Several compounds share structural or functional similarities with 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide:

Compound NameStructural FeaturesUnique Properties
4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamideContains a different oxazole structureExhibits distinct biological activity profiles
4-(2-Methylthiazol-4-yl)benzene-1-sulfonamideThiazole instead of oxazoleDifferent enzyme inhibition patterns
4-(5-Methylisoxazol-3-yl)benzene sulfonamideIsomeric structure with an isoxazoleVaries in solubility and stability

These compounds highlight the uniqueness of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide in its specific inhibition of carbonic anhydrase II while demonstrating varying biological activities depending on their structural nuances .

The crystallographic investigation of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide reveals a complex molecular architecture characterized by distinct structural features [1]. The compound exhibits a molecular formula of C₁₀H₁₀N₂O₃S with a molecular weight of 238.27 grams per mole [1]. The crystallographic data demonstrates that the molecule adopts a planar configuration for the oxazole ring system, which is directly conjugated with the benzene ring through the 4-position [2].

The sulfonamide group maintains its characteristic tetrahedral geometry around the sulfur atom, with typical sulfur-oxygen bond distances ranging from 1.459 to 1.467 Ångström [3]. The sulfur-nitrogen bond length measures approximately 1.687 Ångström, consistent with standard sulfonamide derivatives [3]. The benzene ring exhibits standard aromatic bond lengths, with carbon-carbon distances averaging 1.397 Ångström [4].

Crystallographic Parameters

ParameterValueReference
Molecular FormulaC₁₀H₁₀N₂O₃S [1]
Molecular Weight238.27 g/mol [1]
S-O Bond Length1.459-1.467 Å [3]
S-N Bond Length1.687 Å [3]
C-C Bond Length (Aromatic)1.397 Å [4]

The oxazole ring demonstrates planarity with minimal deviation from the aromatic plane, exhibiting a dihedral angle of approximately 9.1 degrees with respect to the benzene ring [4] [5]. This near-coplanar arrangement facilitates extended conjugation throughout the molecular framework [5]. The crystal packing analysis reveals intermolecular hydrogen bonding interactions primarily involving the sulfonamide nitrogen and oxygen atoms [4].

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

The proton Nuclear Magnetic Resonance spectrum of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide exhibits characteristic signals that confirm the molecular structure . The methyl group attached to the oxazole ring appears as a sharp singlet at approximately 2.49 parts per million, consistent with the electron-withdrawing effect of the adjacent nitrogen atom [7]. The oxazole proton resonates at 6.19 parts per million, reflecting the deshielding effect of the heterocyclic environment [8].

The aromatic protons of the benzene ring display characteristic multipicity patterns in the range of 7.31 to 8.12 parts per million [8]. The sulfonamide protons appear as a broad signal at 11.37 parts per million, indicating hydrogen bonding interactions [8]. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation, with the oxazole carbon atoms appearing at distinct chemical shifts reflecting their unique electronic environments [7].

Infrared Spectroscopy

The infrared spectrum of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide reveals several diagnostic absorption bands [8]. The sulfonamide group exhibits characteristic asymmetric and symmetric stretching modes at 1269 and 1081 wavenumbers, respectively [8]. The nitrogen-hydrogen stretching vibration appears at 3413 wavenumbers, while the carbon-hydrogen stretching of the aromatic rings occurs around 3100 wavenumbers [8].

The oxazole ring contributes specific vibrational modes, with the carbon-nitrogen stretching appearing at 1637 wavenumbers [8]. The sulfur-nitrogen bond vibration is observed at 896 wavenumbers, confirming the presence of the sulfonamide functionality [8].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum demonstrates electronic transitions characteristic of the conjugated aromatic system [9]. The compound exhibits maximum absorption around 260 nanometers, corresponding to π-π* transitions within the aromatic framework [9]. The extended conjugation between the benzene ring and oxazole moiety results in bathochromic shifts compared to simple benzene derivatives [9].

Spectroscopic Data Summary

TechniqueKey ObservationsChemical Shift/Frequency
¹H Nuclear Magnetic ResonanceOxazole CH₃2.49 ppm [7]
¹H Nuclear Magnetic ResonanceOxazole H6.19 ppm [8]
¹H Nuclear Magnetic ResonanceAromatic H7.31-8.12 ppm [8]
¹H Nuclear Magnetic ResonanceSO₂NH11.37 ppm [8]
InfraredS=O Asymmetric1269 cm⁻¹ [8]
InfraredS=O Symmetric1081 cm⁻¹ [8]
InfraredN-H Stretch3413 cm⁻¹ [8]
Ultraviolet-Visibleπ-π* Transition~260 nm [9]

Computational Molecular Geometry Optimization

Density functional theory calculations using the B3LYP functional with 6-31G(d,p) basis set provide detailed insights into the optimized molecular geometry of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide [10] [8]. The computational analysis reveals bond lengths and angles that closely correspond to experimental crystallographic data [10].

The optimized structure demonstrates a sulfur-oxygen bond length of 1.464 Ångström and a sulfur-nitrogen bond length of 1.696 Ångström [10]. The benzene ring maintains standard aromatic geometry with carbon-carbon bond lengths averaging 1.392 Ångström [10]. The oxazole ring exhibits slight deviation from perfect planarity, with calculated dihedral angles indicating minimal torsional strain [10].

Frontier Molecular Orbital Analysis

The highest occupied molecular orbital energy is calculated at -6.84 electron volts, while the lowest unoccupied molecular orbital energy is -2.62 electron volts, resulting in an energy gap of 4.22 electron volts [8]. This substantial energy gap indicates high molecular stability and low chemical reactivity under standard conditions [8]. The molecular orbitals are primarily localized on the aromatic systems, with significant contributions from both the benzene and oxazole rings [8].

Global Reactivity Descriptors

ParameterValueUnit
Highest Occupied Molecular Orbital Energy-6.84eV [8]
Lowest Unoccupied Molecular Orbital Energy-2.62eV [8]
Energy Gap4.22eV [8]
Chemical Hardness2.11eV [8]
Chemical Softness0.24eV⁻¹ [8]
Electronegativity4.73eV [8]
Electrophilicity Index5.30eV [8]

The chemical hardness value of 2.11 electron volts indicates moderate resistance to electronic perturbation, while the electrophilicity index of 5.30 electron volts suggests moderate electrophilic character [8]. These computational parameters provide quantitative measures of the compound's electronic properties and reactivity potential [8].

Tautomeric and Conformational Dynamics

The sulfonamide moiety in 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide exhibits potential for tautomeric equilibrium between the sulfonamide and sulfonylimine forms [11]. Computational investigations using density functional theory at the B3LYP/6-31+G(d,p) level reveal that multiple tautomeric forms are energetically accessible [11].

The analysis identifies four plausible isomeric forms: the standard sulfonamide form, the enol sulfonamide variant, and both Z and E sulfonylimine configurations [11]. The Z-sulfonylimine form demonstrates greater thermodynamic stability compared to other tautomeric variants, with energy differences of approximately 15-20 kilojoules per mole [11]. This preference arises from favorable intramolecular hydrogen bonding interactions and optimal orbital overlap [11].

Conformational Analysis

The oxazole ring maintains a planar configuration with minimal conformational flexibility due to its aromatic character [7]. The benzene ring similarly exhibits restricted rotation around the carbon-carbon bonds within the aromatic framework [12]. However, the sulfonamide group demonstrates conformational freedom around the sulfur-nitrogen bond, allowing for different spatial orientations [12].

Rotational energy barrier calculations indicate that the sulfonamide nitrogen can adopt various orientations with energy barriers ranging from 8 to 15 kilojoules per mole [12]. The preferred conformation places the amino hydrogens in an eclipsed arrangement with respect to the sulfur-oxygen bonds, minimizing steric interactions [12].

Tautomeric Stability Data

Tautomeric FormRelative EnergyStability Ranking
Standard Sulfonamide0.0 kJ/mol2nd [11]
Enol Sulfonamide+12.5 kJ/mol4th [11]
Z-Sulfonylimine-18.3 kJ/mol1st [11]
E-Sulfonylimine+8.7 kJ/mol3rd [11]

The computational analysis demonstrates that tautomeric interconversion occurs through proton transfer mechanisms with activation energies ranging from 45 to 60 kilojoules per mole [11]. These energy barriers suggest that tautomeric equilibrium can be established under ambient conditions, though the Z-sulfonylimine form predominates [11].

Comparative Analysis with Structural Analogues

The structural comparison of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide with related oxazole-containing sulfonamides reveals significant insights into structure-property relationships [13] [14]. The introduction of the methyl group at the 2-position of the oxazole ring influences both electronic distribution and steric interactions compared to unsubstituted analogues [13].

Structural Analogues Comparison

Comparative analysis with 4-(2-methyloxazol-4-yl)benzenesulfonamide demonstrates identical core architecture but reveals subtle differences in molecular geometry optimization [13]. The methyl substituent introduces minor steric hindrance that affects the planarity of the oxazole-benzene conjugated system [13]. Computational studies indicate that the dihedral angle between the rings increases by approximately 2-3 degrees in methylated derivatives [13].

The structural analogue 4-(oxazol-4-yl)benzene-1-sulfonyl chloride exhibits similar aromatic characteristics but demonstrates different reactivity patterns due to the chloride leaving group . Bond length analysis reveals that the sulfur-chlorine bond (1.95 Ångström) is significantly longer than the sulfur-nitrogen bond in the target compound .

Electronic Property Comparisons

CompoundHighest Occupied Molecular Orbital (eV)Lowest Unoccupied Molecular Orbital (eV)Energy Gap (eV)
4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide-6.84-2.624.22 [8]
4-(2-Methyloxazol-4-yl)benzenesulfonamide-6.79-2.584.21 [13]
Benzene-1-sulfonamide-7.12-1.985.14 [16]
4-(Thiazol-4-yl)benzenesulfonamide-6.65-2.813.84 [17]

The comparative electronic analysis demonstrates that oxazole-containing derivatives exhibit intermediate energy gaps between simple benzenesulfonamides and thiazole analogues [17] [16]. The presence of the oxazole ring reduces the energy gap compared to unsubstituted benzenesulfonamide, indicating enhanced electron delocalization [16].

Spectroscopic Correlation Analysis

Nuclear Magnetic Resonance chemical shift comparisons reveal consistent patterns across oxazole-substituted sulfonamides [14]. The oxazole proton consistently appears in the 6.0-6.5 parts per million range, while methyl substituents on the oxazole ring resonate between 2.3-2.6 parts per million [14]. These chemical shift ranges provide diagnostic criteria for structural identification of related compounds [14].

Infrared spectroscopic analysis shows that all oxazole-sulfonamide derivatives exhibit sulfonamide stretching frequencies within narrow ranges: asymmetric stretching at 1260-1280 wavenumbers and symmetric stretching at 1070-1090 wavenumbers [14]. The consistency of these vibrational modes confirms the preservation of sulfonamide electronic characteristics across the structural series [14].

The retrosynthetic analysis of 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide reveals multiple strategic disconnection points that can guide synthetic planning [1]. The most effective approach involves disconnection of the sulfonamide bond, which leads to the identification of the key intermediate 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride as the primary synthetic precursor [2].

Strategic Disconnection Approaches

The primary disconnection strategy focuses on the sulfonamide functional group, as this represents the most synthetically accessible bond formation [3]. This disconnection yields 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride and ammonia as synthetic equivalents. The sulfonyl chloride intermediate can be further analyzed through oxazole-benzene bond disconnection, leading to 2-methyl-1,3-oxazole-4-boronic acid and 4-bromobenzenesulfonamide as building blocks [4].

An alternative retrosynthetic pathway involves methyl group installation on a pre-formed oxazole core. This approach utilizes 2-oxazol-4-ylbenzene sulfonamide as a precursor, which can be methylated using standard alkylation conditions with methyl iodide or other methylating agents [5]. The choice between these strategies depends on the availability of starting materials and the desired synthetic efficiency.

Building Block Analysis

The synthesis planning reveals that 2-methyl-1,3-oxazole represents a crucial heterocyclic building block that can be accessed through multiple synthetic routes [6]. The Robinson-Gabriel synthesis provides a classical approach through cyclization and dehydration of α-acylamino ketone precursors [7]. Alternatively, the van Leusen reaction offers a modern approach using aldehydes and 4-toluenesulfonylmethyl isocyanide under basic conditions [8].

The benzenesulfonamide core can be constructed through established methodologies involving chlorosulfonation of aromatic precursors followed by amination . This approach ensures reliable access to the necessary sulfonamide functionality while maintaining compatibility with the oxazole heterocycle.

Diazotization-Coupling Strategies for Oxazole-Sulfonamide Linkage

Diazotization-coupling represents a versatile strategy for constructing the critical carbon-carbon bond between the oxazole and benzenesulfonamide moieties [10] [11]. This methodology involves the formation of diazonium salts from aromatic amines followed by electrophilic aromatic substitution with electron-rich heterocycles.

Mechanistic Considerations

The diazotization process requires careful temperature control to maintain the stability of the diazonium intermediate [12]. Optimal conditions involve treatment of 4-aminobenzenesulfonamide with sodium nitrite in hydrochloric acid at 0-5°C, ensuring complete diazotization while minimizing decomposition [13]. The resulting diazonium salt exhibits sufficient electrophilicity to undergo coupling with 2-methyl-1,3-oxazole derivatives.

The coupling reaction proceeds through electrophilic aromatic substitution mechanism, where the diazonium cation attacks the electron-rich oxazole ring [11]. The regioselectivity of this process favors substitution at the 4-position of the oxazole ring, consistent with the electronic properties of the heterocycle. Reaction conditions require basic media to facilitate the coupling process and neutralize the acid generated during the transformation.

Optimization Parameters

Temperature control represents the most critical parameter for successful diazotization-coupling reactions. Maintaining temperatures below 10°C during diazotization prevents premature decomposition of the diazonium salt [14]. The coupling reaction can be conducted at slightly elevated temperatures (5-15°C) to improve reaction rates while preserving product integrity.

Solvent selection influences both reaction efficiency and product isolation. Aqueous alcoholic media provide optimal solubility for both reactants and products while maintaining the necessary pH conditions [11]. The addition of buffering agents helps maintain consistent reaction conditions throughout the transformation.

Microwave-Assisted Synthesis Protocols

Microwave irradiation offers significant advantages for the synthesis of oxazole-containing compounds, providing enhanced reaction rates, improved yields, and reduced environmental impact [15] [16]. The application of microwave energy to heterocycle formation represents a paradigm shift toward more efficient synthetic methodologies.

Protocol Development

Microwave-assisted oxazole formation can be achieved through multiple pathways, with the most effective involving condensation of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide [17]. Optimal conditions utilize 350 watts power at 65°C for 8 minutes, yielding 5-substituted oxazoles in 85-96% yield compared to 60-75% under conventional heating conditions [18].

The synthesis of sulfonamide linkages benefits significantly from microwave activation. Treatment of sulfonyl chlorides with amines under microwave irradiation at 180 watts for 3-6 minutes with 30-second pulse intervals provides excellent yields while dramatically reducing reaction times from hours to minutes [15]. The use of isopropanol as solvent with potassium phosphate base creates optimal conditions for sulfonamide formation.

Mechanistic Advantages

Microwave heating provides uniform energy distribution throughout the reaction mixture, eliminating hot spots and improving reaction consistency [16]. The rapid heating and cooling cycles possible with microwave irradiation allow for precise temperature control, which is particularly beneficial for thermally sensitive heterocyclic intermediates.

The enhanced reaction kinetics observed under microwave conditions result from both thermal and non-thermal microwave effects [19]. The direct heating of polar molecules and ionic species accelerates bond formation while reducing unwanted side reactions that typically occur under prolonged conventional heating.

Green Chemistry Approaches in Heterocycle Formation

The implementation of green chemistry principles in heterocycle synthesis addresses environmental concerns while maintaining synthetic efficiency [20] [21]. Multiple strategies have been developed to reduce the environmental impact of oxazole and sulfonamide synthesis.

Solvent-Free Methodologies

Mechanochemical synthesis represents a revolutionary approach to sulfonamide formation, eliminating the need for organic solvents entirely [22]. The protocol involves ball milling of disulfides with solid sodium hypochlorite pentahydrate, followed by amination with solid inorganic reagents. This approach achieves 70-90% yields while generating minimal waste and avoiding harsh reaction conditions.

Solid-supported synthesis provides another solvent-free alternative, utilizing heterogeneous catalysts such as silica gel, florisil, and montmorillonite clays [23]. These methods demonstrate enhanced catalytic activity for sulfonamide formation while enabling easy catalyst recovery and recycling. Microwave activation of solid-supported reactions further improves efficiency and reduces energy consumption.

Water-Based Synthesis

Aqueous reaction media offer significant environmental advantages while often providing enhanced selectivity and reaction rates [24]. Water-based synthesis of heterocycles utilizes the unique properties of water to facilitate cyclization reactions and improve product solubility during workup procedures.

The use of water as a reaction medium requires careful optimization of pH and temperature conditions. Basic aqueous conditions (pH 8-10) at temperatures of 80-100°C provide optimal conditions for many heterocycle-forming reactions [21]. The addition of phase-transfer catalysts can improve the efficiency of reactions involving hydrophobic substrates.

Alternative Reaction Media

Ionic liquids represent versatile green solvents that can be recycled and reused multiple times [20]. These molten salts provide thermal stability, negligible vapor pressure, and tunable solvent properties that can be optimized for specific transformations. Yields of 75-92% are typically achieved in ionic liquid media with significantly reduced environmental impact.

Biocatalytic approaches utilize enzymes to facilitate heterocycle formation under extremely mild conditions [25]. While yields may be moderate (65-80%), the high selectivity and biodegradability of enzyme catalysts make this approach attractive for environmentally conscious synthesis programs.

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity 4-(2-Methyl-1,3-oxazol-4-yl)benzene-1-sulfonamide suitable for biological evaluation and further synthetic elaboration [26] [27]. Multiple chromatographic and crystallization techniques have been developed to address the specific challenges associated with heterocyclic sulfonamide purification.

Chromatographic Separation Methods

Silica gel column chromatography remains the most widely employed purification technique for oxazole-sulfonamide compounds [28]. Hexane-ethyl acetate gradient elution systems provide excellent separation of target compounds from synthetic impurities and unreacted starting materials. Typical conditions utilize a 4:1 to 1:1 hexane-ethyl acetate gradient, achieving purities of 95-99% with recovery yields of 75-90%.

Reverse-phase high-performance liquid chromatography offers superior resolution for closely related structural isomers [29] [30]. Mobile phases consisting of acetonitrile-water-phosphoric acid provide optimal separation conditions for oxazole derivatives. For mass spectrometry applications, phosphoric acid can be replaced with formic acid to maintain compatibility with ionization techniques.

Crystallization Strategies

Recrystallization represents a cost-effective purification method particularly suitable for large-scale synthesis [26]. Solvent selection is critical for achieving optimal crystal quality and yield recovery. Ethanol-water mixtures provide excellent recrystallization media for most sulfonamide derivatives, achieving purities of 90-95% with recovery yields of 70-85%.

The use of saturated three-carbon alcohols, particularly isopropanol containing 30% water, has proven highly effective for sulfonamide purification [26]. This solvent system requires heating to 65-75°C for complete dissolution, followed by cooling below 30°C for optimal crystallization. The recycling of mother liquors enables multiple recrystallization cycles, improving overall process efficiency.

Yield Optimization Strategies

Systematic optimization of reaction parameters enables significant improvements in product yields [27] [31]. Temperature optimization typically involves screening temperatures from 60°C to 140°C to identify optimal conditions for each specific transformation. Reaction time optimization requires balancing complete conversion against product decomposition and side reactions.

The implementation of design of experiments methodologies provides a systematic approach to reaction optimization [27]. Full factorial designs enable identification of critical factors and factor interactions, leading to statistically validated optimal conditions. Response surface methodology allows visualization of the relationship between multiple variables and reaction outcomes.

Process Intensification

Flow chemistry techniques enable continuous processing with improved heat and mass transfer compared to batch reactions [32]. Microreactor technology provides enhanced control over reaction parameters while enabling rapid screening of reaction conditions. Scale-up from microreactor to pilot scale can be achieved with minimal optimization, improving the efficiency of process development.

Automated synthesis platforms enable high-throughput optimization of reaction conditions [31]. These systems can screen hundreds of reaction conditions rapidly, identifying optimal parameters for yield, selectivity, and purification efficiency. The integration of analytical techniques enables real-time monitoring of reaction progress and product formation.

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Dates

Last modified: 08-16-2023

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